3-Amino-2,6-dichloroisonicotinonitrile 3-Amino-2,6-dichloroisonicotinonitrile
Brand Name: Vulcanchem
CAS No.: 912772-88-4
VCID: VC2623829
InChI: InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2
SMILES: C1=C(C(=C(N=C1Cl)Cl)N)C#N
Molecular Formula: C6H3Cl2N3
Molecular Weight: 188.01 g/mol

3-Amino-2,6-dichloroisonicotinonitrile

CAS No.: 912772-88-4

Cat. No.: VC2623829

Molecular Formula: C6H3Cl2N3

Molecular Weight: 188.01 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,6-dichloroisonicotinonitrile - 912772-88-4

Specification

CAS No. 912772-88-4
Molecular Formula C6H3Cl2N3
Molecular Weight 188.01 g/mol
IUPAC Name 3-amino-2,6-dichloropyridine-4-carbonitrile
Standard InChI InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2
Standard InChI Key KHPTVQQHMHHJEZ-UHFFFAOYSA-N
SMILES C1=C(C(=C(N=C1Cl)Cl)N)C#N
Canonical SMILES C1=C(C(=C(N=C1Cl)Cl)N)C#N

Introduction

Chemical Structure and Properties

Structural Features

3-Amino-2,6-dichloroisonicotinonitrile consists of a pyridine core with four substituents: two chlorine atoms at positions 2 and 6, an amino group at position 3, and a cyano (nitrile) group at position 4. This arrangement creates a molecule with multiple reactive sites and potential for further functionalization .

The structural formula can be represented as follows:

  • Molecular Formula: C₆H₃Cl₂N₃

  • IUPAC Name: 3-amino-2,6-dichloropyridine-4-carbonitrile

  • SMILES: C1=C(C(=C(N=C1Cl)Cl)N)C#N

  • InChI: InChI=1S/C6H3Cl2N3/c7-4-1-3(2-9)5(10)6(8)11-4/h1H,10H2

Physicochemical Properties

The compound exhibits characteristic physicochemical properties that influence its stability, reactivity, and potential applications. Table 1 summarizes these key properties.

Table 1: Physicochemical Properties of 3-Amino-2,6-dichloroisonicotinonitrile

PropertyValueMethod
CAS Registry Number912772-88-4-
Molecular Weight188.01 g/molCalculated
Physical StateSolidObserved
Boiling Point325.2±42.0 °CPredicted
Density1.58±0.1 g/cm³Predicted
pKa-2.49±0.10Predicted
Recommended Storage Temperature2-8°CExperimental

The presence of electron-withdrawing groups (cyano and chloro) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and binding properties .

Synthetic Methodologies

Related Synthetic Methods

Insights into potential synthetic routes can be derived from the synthesis of analogous compounds. For instance, the preparation of 3-amino-6-chloropyridazine involves the reaction of 3,6-dichloropyridazine with ammonia water in suitable solvents at controlled temperatures (30-180°C), which could be adapted for the synthesis of 3-Amino-2,6-dichloroisonicotinonitrile .

Similarly, the synthesis of nicotinonitrile derivatives often involves condensation reactions, cyclization processes, and strategic functional group modifications that could be applicable to the target compound .

Structural Characterization

Spectroscopic Analysis

Characterization of 3-Amino-2,6-dichloroisonicotinonitrile typically employs various spectroscopic techniques to confirm its structure and purity. Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR typically shows characteristic signals for the aromatic proton and the amino group protons.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for C≡N stretching (approximately 2200-2240 cm⁻¹), N-H stretching of the amino group, and C-Cl bonds.

  • Mass Spectrometry: Providing molecular weight confirmation and fragmentation patterns specific to the dichlorinated structure.

Reactivity and Chemical Transformations

The reactivity of 3-Amino-2,6-dichloroisonicotinonitrile is governed by its multiple functional groups:

  • The chlorine atoms at positions 2 and 6 serve as potential sites for nucleophilic aromatic substitution reactions.

  • The amino group at position 3 can participate in various transformations including acylation, alkylation, and diazotization.

  • The cyano group at position 4 may undergo hydrolysis to form carboxylic acid derivatives or reduction to form amine or aldehyde functionalities.

These reactive sites make the compound valuable as a versatile building block for the synthesis of more complex structures .

Biological Activities and Applications

Applications in Drug Development

The compound has potential applications as a building block in medicinal chemistry. In pharmaceutical research, similar nicotinonitrile derivatives have been incorporated into the structure of drugs such as:

  • Bosutinib (treatment for leukemia)

  • Milrinone (cardiotonic)

  • Neratinib (breast cancer treatment)

  • Olprinone (cardiotonic)

Research has shown that compounds containing the nicotinonitrile moiety can function as:

  • Active-site inhibitors of sphingosine 1-phosphate lyase

  • Non-nucleoside adenosine kinase inhibitors

  • Dipeptidyl peptidase IV inhibitors

  • Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors

SupplierProduct NumberPurityPackage SizePrice (USD)
Matrix Scientific08129697%1g$727.00
American Custom ChemicalsHCH035557695%1g$772.80
AK Scientific5263ACNot specified1g$1031.00
Atlantic Research ChemicalsAE0023895%10mg$84.83
Atlantic Research ChemicalsAE0023895%250mg$275.70

This pricing structure reflects the compound's specialized nature and limited production scale .

Related Compounds and Analogues

Structural Analogues

Several structurally related compounds have been reported in the literature:

  • 2,6-Dichloroisonicotinonitrile (CAS: 32710-65-9): Lacks the amino group at position 3 but maintains the dichloropiperidine and cyano functionalities .

  • 3-Amino-2,6-dichloroisonicotinic acid (CAS: 58484-01-8): Contains a carboxylic acid group instead of a nitrile group at position 4 .

Functional Derivatives

Research on related compounds suggests potential derivatives of 3-Amino-2,6-dichloroisonicotinonitrile through:

  • Replacement of chlorine atoms with other functional groups (e.g., alkyl, aryl, alkoxy)

  • Modification of the amino group (e.g., acylation, alkylation)

  • Transformation of the cyano group to other functionalities

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